molecular formula C8H9NO3S2 B065781 Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-61-6

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B065781
CAS No.: 175202-61-6
M. Wt: 231.3 g/mol
InChI Key: HDWLYMDKTFLLHN-UHFFFAOYSA-N
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Description

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is a thiophene derivative with a complex structure that includes an aminocarbonyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired substitutions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 4-carbamoyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S2/c1-12-7(11)5-3-4(6(9)10)8(13-2)14-5/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWLYMDKTFLLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)SC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384854
Record name methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-61-6
Record name methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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